molecular formula C11H23NO B13534605 (1-Isopropoxycycloheptyl)methanamine

(1-Isopropoxycycloheptyl)methanamine

Cat. No.: B13534605
M. Wt: 185.31 g/mol
InChI Key: KOAWUFJPGVXPLJ-UHFFFAOYSA-N
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Description

(1-Isopropoxycycloheptyl)methanamine: is an organic compound that belongs to the class of amines It features a cycloheptyl ring substituted with an isopropoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropoxycycloheptyl)methanamine typically involves the reaction of cycloheptanone with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxycycloheptane intermediate. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (1-Isopropoxycycloheptyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Isopropoxycycloheptyl)methanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of (1-Isopropoxycycloheptyl)methanamine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at certain receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: (1-Isopropoxycycloheptyl)methanamine is unique due to its larger cycloheptyl ring and the presence of an isopropoxy group. This structural difference imparts distinct chemical and biological properties compared to its smaller ring analogs. The larger ring size can influence the compound’s binding affinity and selectivity towards specific targets, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(1-propan-2-yloxycycloheptyl)methanamine

InChI

InChI=1S/C11H23NO/c1-10(2)13-11(9-12)7-5-3-4-6-8-11/h10H,3-9,12H2,1-2H3

InChI Key

KOAWUFJPGVXPLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CCCCCC1)CN

Origin of Product

United States

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